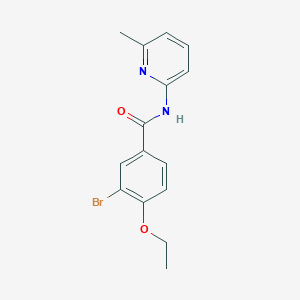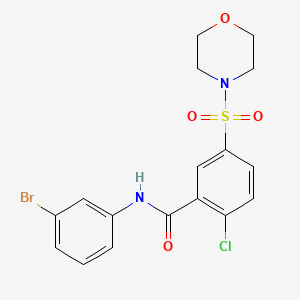
2-chloro-N-(3-chlorophenyl)-5-(4-morpholinylsulfonyl)benzamide
Vue d'ensemble
Description
2-chloro-N-(3-chlorophenyl)-5-(4-morpholinylsulfonyl)benzamide, also known as CCMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(3-chlorophenyl)-5-(4-morpholinylsulfonyl)benzamide is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. 2-chloro-N-(3-chlorophenyl)-5-(4-morpholinylsulfonyl)benzamide has also been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and viral replication.
Biochemical and Physiological Effects:
2-chloro-N-(3-chlorophenyl)-5-(4-morpholinylsulfonyl)benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, 2-chloro-N-(3-chlorophenyl)-5-(4-morpholinylsulfonyl)benzamide has been found to inhibit the replication of certain viruses, including the influenza virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-chloro-N-(3-chlorophenyl)-5-(4-morpholinylsulfonyl)benzamide is its broad spectrum of activity against various cancer cell lines and viruses. However, its efficacy and safety in humans have not been fully established, and further studies are needed to determine its potential as a therapeutic agent. Additionally, 2-chloro-N-(3-chlorophenyl)-5-(4-morpholinylsulfonyl)benzamide is a relatively complex molecule, which may pose challenges in terms of synthesis and purification.
Orientations Futures
There are several potential future directions for research on 2-chloro-N-(3-chlorophenyl)-5-(4-morpholinylsulfonyl)benzamide. One area of interest is the development of new drugs based on the structure of 2-chloro-N-(3-chlorophenyl)-5-(4-morpholinylsulfonyl)benzamide that exhibit improved efficacy and safety profiles. Another area of research is the investigation of the molecular mechanisms underlying the anticancer, anti-inflammatory, and antiviral activities of 2-chloro-N-(3-chlorophenyl)-5-(4-morpholinylsulfonyl)benzamide. Finally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of 2-chloro-N-(3-chlorophenyl)-5-(4-morpholinylsulfonyl)benzamide in humans, which will be essential for its clinical development.
Applications De Recherche Scientifique
2-chloro-N-(3-chlorophenyl)-5-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. 2-chloro-N-(3-chlorophenyl)-5-(4-morpholinylsulfonyl)benzamide has also been found to possess anti-inflammatory and antiviral properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
2-chloro-N-(3-chlorophenyl)-5-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O4S/c18-12-2-1-3-13(10-12)20-17(22)15-11-14(4-5-16(15)19)26(23,24)21-6-8-25-9-7-21/h1-5,10-11H,6-9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAHKWOHVVEMQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-chlorophenyl)-5-morpholin-4-ylsulfonylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(benzylsulfonyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3480932.png)
![2'-{[(4-bromo-2-methoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B3480933.png)
![1-[(benzylsulfonyl)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3480934.png)
![2'-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]thio}-6'-methyl-3,4'-bipyridine-3'-carbonitrile](/img/structure/B3480939.png)
![[3-amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B3480943.png)
![3-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B3480955.png)
![5-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B3480956.png)
![4-ethoxy-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3480971.png)
![5-bromo-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B3480978.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B3480984.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B3480989.png)

![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-naphthamide](/img/structure/B3481013.png)
